molecular formula C8H6N4O2 B1390875 2-(1H-imidazol-1-yl)-3-nitropyridine CAS No. 1060795-58-5

2-(1H-imidazol-1-yl)-3-nitropyridine

Cat. No.: B1390875
CAS No.: 1060795-58-5
M. Wt: 190.16 g/mol
InChI Key: ACJKDAOFHMVUOJ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-3-nitropyridine is a heterocyclic compound that features both an imidazole and a nitropyridine moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the nitropyridine is a six-membered ring with a nitro group attached

Scientific Research Applications

2-(1H-imidazol-1-yl)-3-nitropyridine has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) Acute oral toxicity Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Biochemical Analysis

Biochemical Properties

2-(1H-imidazol-1-yl)-3-nitropyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. For example, this compound can interact with zinc-containing enzymes, modulating their activity and affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. For instance, it may inhibit or activate certain kinases, which are enzymes that play a crucial role in signal transduction . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics and endogenous compounds . The metabolism of this compound can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine typically involves the formation of the imidazole ring followed by the introduction of the nitro group. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, in the presence of a catalyst like nickel. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions are critical factors in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-3-nitropyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the nitro position.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitropyridine: Lacks the imidazole ring, reducing its potential for coordination with metal ions.

    2-(1H-imidazol-1-yl)-4-nitropyridine: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.

Uniqueness

2-(1H-imidazol-1-yl)-3-nitropyridine is unique due to the presence of both the imidazole and nitropyridine moieties, which confer a combination of reactivity and coordination properties. This makes it particularly versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-imidazol-1-yl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-2-1-3-10-8(7)11-5-4-9-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJKDAOFHMVUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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